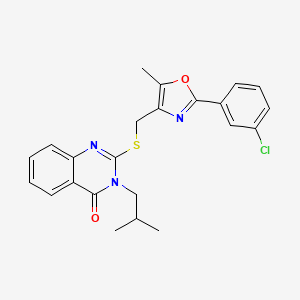
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isobutylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isobutylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H22ClN3O2S and its molecular weight is 439.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the synthesis and characterization of new quinazolines, including derivatives structurally related to the specified compound, showcasing potential antimicrobial properties. These compounds have been evaluated against a range of bacterial and fungal species, indicating their significant role in the development of new antimicrobial agents. For instance, Desai, Shihora, and Moradia (2007) synthesized new quinazolines that exhibited antibacterial and antifungal activities against organisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans, emphasizing their potential in antimicrobial therapy (Desai, Shihora, & Moradia, 2007).
Synthesis and Characterization
The synthesis of quinazolin-4(3H)-one derivatives has been a significant area of interest, given their pharmacological relevance. The complex synthetic routes leading to these compounds, as well as their structural characterization, form a crucial part of understanding their functionality and potential applications. Patel and Shaikh (2011) have contributed to this field by synthesizing new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluating their antimicrobial activities, providing insights into the structural requirements for antimicrobial efficacy (Patel & Shaikh, 2011).
Heterocyclic Chemistry
The compound belongs to a broader class of heterocyclic compounds, which are of immense interest in pharmaceutical chemistry due to their diverse biological activities. Studies involving the synthesis of quinazolinone derivatives highlight the importance of heterocyclic chemistry in designing compounds with potential biological activities. For example, Bekircan, Ülker, and Menteşe (2015) synthesized novel derivatives for investigating their lipase and α-glucosidase inhibition, showcasing the utility of these compounds in developing new therapeutic agents (Bekircan, Ülker, & Menteşe, 2015).
Potential in Material Science
Apart from their biomedical applications, derivatives of the specified compound also hold promise in material science, particularly in corrosion inhibition and as additives in various industrial processes. The synthesis and application of quinolinyl triazole derivatives, for example, have been explored for their role in inhibiting corrosion in metals, further broadening the scope of research and application of these compounds (Bhat & Shetty, 2021).
properties
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methylpropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c1-14(2)12-27-22(28)18-9-4-5-10-19(18)26-23(27)30-13-20-15(3)29-21(25-20)16-7-6-8-17(24)11-16/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSLUPZSCDUAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

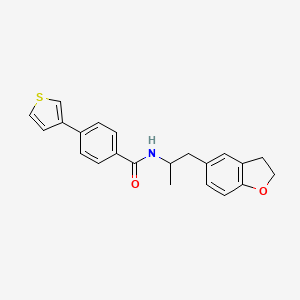
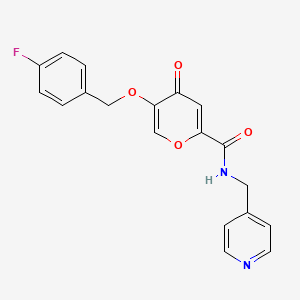
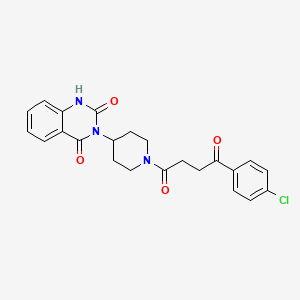
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2794835.png)
![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone](/img/structure/B2794836.png)
![N-(3-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2794837.png)
![1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2794838.png)
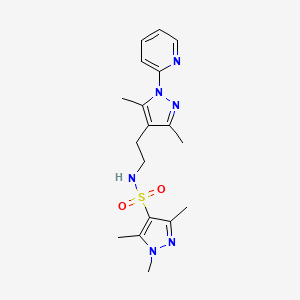

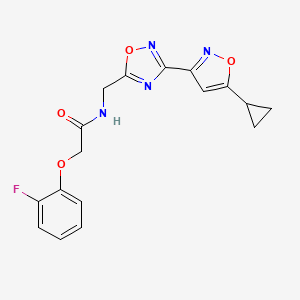
![Benzyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2794843.png)
![3-[(2-azepan-1-yl-2-oxoethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2794845.png)

![9-(3-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794849.png)